![molecular formula C20H27N3O2S B10884992 1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine](/img/structure/B10884992.png)
1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE is a complex organic compound with a molecular formula of C20H27N3O2S It is known for its unique structural features, which include a piperazine ring substituted with a naphthylsulfonyl group
Vorbereitungsmethoden
The synthesis of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring. One common synthetic route includes the reaction of 1-amino-4-methylpiperazine with 2-naphthalenesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthylsulfonyl group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthylsulfonyl group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE can be compared with other similar compounds, such as:
1-Methyl-4-(1-naphthylsulfonyl)piperazine: This compound has a similar structure but lacks the additional piperidyl substitution, leading to different chemical and biological properties.
1-[(4-methyl-1-piperidinyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine: This compound has a similar sulfonyl group but differs in the substitution pattern on the piperazine ring, affecting its reactivity and applications.
The uniqueness of 1-METHYL-4-[1-(2-NAPHTHYLSULFONYL)-4-PIPERIDYL]PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H27N3O2S |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
1-methyl-4-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C20H27N3O2S/c1-21-12-14-22(15-13-21)19-8-10-23(11-9-19)26(24,25)20-7-6-17-4-2-3-5-18(17)16-20/h2-7,16,19H,8-15H2,1H3 |
InChI-Schlüssel |
AYPAXEYLSMXMBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10884910.png)
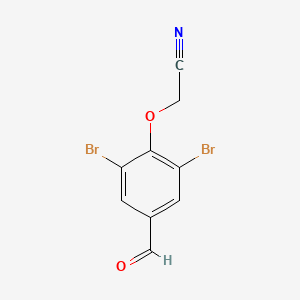
![N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine](/img/structure/B10884916.png)
![3-[2-(1H-Indol-3-YL)ethyl]-5-[(E)-1-(5-morpholino-2-furyl)methylidene]-2-(phenylimino)-1,3-thiazolan-4-one](/img/structure/B10884920.png)
![2-(4-Chlorophenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B10884927.png)
![N~1~-[3-[2-(4-Bromophenyl)-2-hydroxyethyl]-1,3-thiazol-2(3H)-yliden]acetamide](/img/structure/B10884935.png)
![N-(4-{[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884937.png)
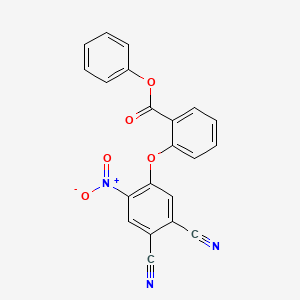
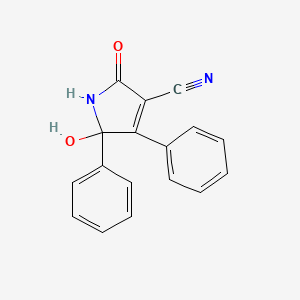
![Ethyl 4-[4-(ethylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate](/img/structure/B10884969.png)
![[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone](/img/structure/B10884970.png)
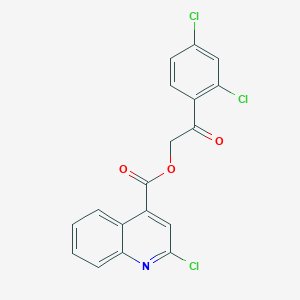
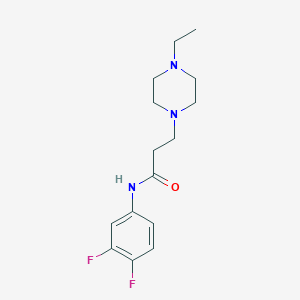
![N-[4-({4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B10884982.png)
